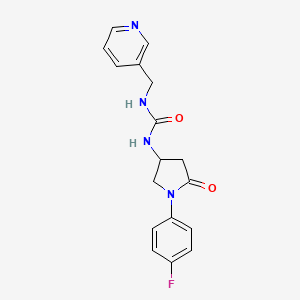

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2/c18-13-3-5-15(6-4-13)22-11-14(8-16(22)23)21-17(24)20-10-12-2-1-7-19-9-12/h1-7,9,14H,8,10-11H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMWAEWALASSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

Attachment of the Pyridinylmethyl Urea Moiety: This can be done through urea formation reactions, where an amine reacts with an isocyanate or carbodiimide.

Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridinylmethyl positions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a promising lead in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity and selectivity against specific targets. For instance, studies have indicated its potential as an anticancer agent due to its ability to interact with key molecular targets involved in cancer signaling pathways.

Case Study: Antiproliferative Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A recent study synthesized a series of related compounds and tested them against the National Cancer Institute's 60 human cancer cell lines, revealing promising results in inhibiting cell growth across multiple cancer types .

Biological Assays

The compound is utilized in biological assays to investigate its effects on various biological pathways. The interaction of the fluorophenyl group with hydrophobic pockets in proteins and the formation of hydrogen bonds by the pyridinylmethyl urea moiety can modulate the activity of enzymes or receptors, leading to diverse biological effects.

Material Science

The structural properties of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea make it a candidate for developing new materials with specific functionalities. Its ability to form strong intermolecular interactions can be harnessed in creating advanced materials for applications in electronics or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyridinylmethyl urea moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea ()

This compound shares the urea-pyrrolidin-3-yl backbone but replaces the pyridin-3-ylmethyl group with a 4-(trifluoromethyl)phenyl substituent and incorporates a 1,2,4-oxadiazole ring. The oxadiazole moiety enhances rigidity and may improve binding affinity in target proteins due to its electron-deficient nature. Synthesis involves reaction with aryl isocyanates, similar to the target compound’s likely preparation .

1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea ()

Here, the pyrrolidinone ring is replaced by a pyrazole core. The dual 4-fluorophenyl groups and a hydroxyethyl side chain suggest enhanced hydrophilicity compared to the target compound. This derivative was synthesized for antimalarial studies, highlighting the urea group’s role in enzyme inhibition .

Table 1: Comparison of Urea Derivatives

Fluorophenyl-Containing Analogues

Thiazole Derivatives ()

Compounds 4 and 5 in feature thiazole cores with fluorophenyl and triazolyl groups. These isostructural compounds crystallize in triclinic systems (P̄1 symmetry) and exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly. This contrasts with the target compound’s pyrrolidinone core but underscores the prevalence of fluorophenyl groups in stabilizing crystal packing .

Chalcone Derivatives ()

Chalcones like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one share the fluorophenyl motif but lack the urea-pyrrolidinone framework. Their dihedral angles between aromatic rings (7.14°–56.26°) influence π-π stacking and bioactivity, suggesting that substituent geometry in the target compound may similarly affect its interactions .

Table 2: Fluorophenyl-Containing Compounds

Metabolic and Biotransformation Considerations

highlights fungal biotransformation of fluorophenyl-containing drugs like ezetimibe, yielding hydroxylated and oxidized metabolites.

Key Research Findings and Implications

- Synthetic Flexibility : The urea linkage allows modular synthesis via isocyanate coupling, as seen in and .

- Structural Influence on Bioactivity : Rigid cores (e.g., oxadiazole in ) enhance target binding, while fluorophenyl groups improve metabolic stability .

- Crystallographic Behavior : Orthogonal substituent orientations (e.g., in and the target compound) may dictate packing efficiency and solubility .

Biological Activity

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C17H19FN2O2

- Molecular Weight : 302.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleic acids and proteins. The presence of the fluorophenyl group enhances its binding affinity to target proteins, which may lead to significant pharmacological effects.

Biological Activity Overview

- Antitumor Activity : Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. This activity is often linked to their ability to induce apoptosis and inhibit cell proliferation.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting folic acid metabolism, akin to sulfonamide antibiotics.

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, possibly through antioxidant mechanisms that protect neuronal cells from oxidative stress .

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution in biological systems. It is metabolized primarily in the liver, with a half-life that allows for once-daily dosing in therapeutic applications.

Q & A

What are the recommended synthetic routes for preparing 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea, and what reaction conditions optimize yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential coupling of the pyrrolidinone core with fluorophenyl and pyridinylmethyl groups. A two-step approach is recommended:

Formation of the pyrrolidinone scaffold : React 4-fluorophenylamine with γ-butyrolactam under acidic conditions to introduce the fluorophenyl substituent at the N1 position .

Urea linkage formation : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the pyridin-3-ylmethyl group via a urea bond. Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to suppress side reactions. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures >95% purity .

How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s crystal structure?

Level: Advanced

Methodological Answer:

For structural elucidation:

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to obtain intensity data.

- Structure solution : Employ SHELXD for dual-space recycling to solve the phase problem, especially for non-centrosymmetric crystals .

- Refinement : Apply SHELXL with restraints for anisotropic displacement parameters (ADPs) to model thermal motion accurately. Validate using R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O hydrogen bonds) .

What analytical techniques are critical for confirming molecular structure and purity?

Level: Basic

Methodological Answer:

- NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to verify substituent integration (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm, pyrrolidinone carbonyl at δ 170–175 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., m/z 356.1432 [M+H]⁺) with <2 ppm error.

- HPLC-PDA : Employ a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .

How do substituent modifications on the pyrrolidinone and pyridinylmethyl groups influence bioactivity?

Level: Advanced

Methodological Answer:

Structure-activity relationship (SAR) studies require:

- Fluorophenyl optimization : Replace 4-fluorophenyl with 2- or 3-fluoro analogs to evaluate steric/electronic effects on target binding (e.g., kinase inhibition).

- Pyridinylmethyl substitution : Introduce electron-withdrawing groups (e.g., CN, CF₃) to enhance urea hydrogen-bonding capacity.

- Biological assays : Use SPR (surface plasmon resonance) or fluorescence polarization to quantify binding affinity (Kd). Compare IC50 values in enzyme inhibition assays (e.g., ≥10 μM for lead optimization) .

What strategies mitigate solubility challenges during pharmacological evaluation?

Level: Advanced

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG 400 (10:90 v/v) for in vitro assays to maintain solubility without cytotoxicity.

- Amorphous solid dispersions : Prepare with polyvinylpyrrolidone (PVP) via spray drying (Tg >50°C) to enhance dissolution rates.

- Salt formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility by ≥10-fold. Validate stability via accelerated aging studies (40°C/75% RH, 4 weeks) .

How should researchers resolve contradictory data in crystallographic vs. computational docking studies?

Level: Advanced

Methodological Answer:

- Validate docking poses : Align computational models (e.g., AutoDock Vina) with crystallographic data using RMSD calculations (<2.0 Å).

- Electron density maps : Use OMIT maps in SHELXL to confirm ligand placement. If discrepancies persist, re-evaluate force field parameters (e.g., partial charges for urea groups).

- Molecular dynamics (MD) : Simulate ligand-protein interactions (100 ns, CHARMM36 force field) to assess conformational flexibility .

What computational methods predict the compound’s pharmacokinetic properties?

Level: Advanced

Methodological Answer:

- ADMET prediction : Use SwissADME to estimate logP (2.5–3.5), CYP450 inhibition (e.g., CYP3A4), and blood-brain barrier penetration.

- Metabolic stability : Perform in silico Phase I metabolism simulations (e.g., CYP2D6-mediated N-dealkylation) with StarDrop.

- Toxicity profiling : Apply ProTox-II to assess hepatotoxicity (e.g., mitochondrial dysfunction) .

How can researchers design analogs to improve metabolic stability without compromising potency?

Level: Advanced

Methodological Answer:

- Bioisosteric replacement : Substitute metabolically labile pyrrolidinone with oxazolidinone to reduce CYP450-mediated oxidation.

- Deuterium incorporation : Replace hydrogen atoms at α-positions of the urea group to slow metabolism (deuterium isotope effect).

- In vitro microsomal assays : Compare intrinsic clearance (e.g., human liver microsomes, t½ >60 min) of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.